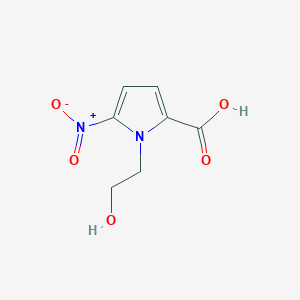
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with a hydroxyethyl group and a nitro group
準備方法
The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale nitration and subsequent functionalization processes, utilizing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Condensation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under acidic or basic conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for esterification and amidation reactions. .
科学的研究の応用
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes, improving its efficacy .
類似化合物との比較
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyethyl methacrylate: Used in hydrogels and biomedical applications.
Quisqualic acid analogs: Known for their role in neurotransmitter studies.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
特性
分子式 |
C7H8N2O5 |
|---|---|
分子量 |
200.15 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c10-4-3-8-5(7(11)12)1-2-6(8)9(13)14/h1-2,10H,3-4H2,(H,11,12) |
InChIキー |
XOFAVEKLIUJDAJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)
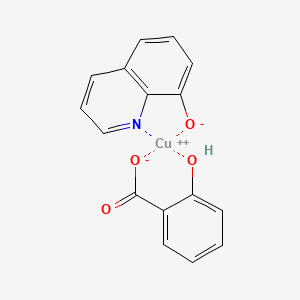

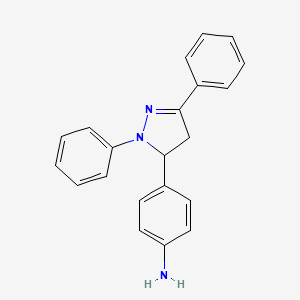
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)

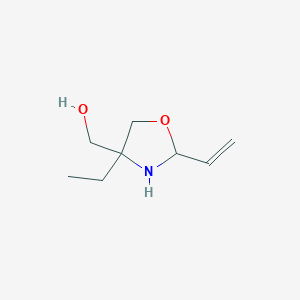
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![(1-Methyl-1H-pyrrolo[3,2-b]pyridin-2-yl)methanamine](/img/structure/B12884572.png)

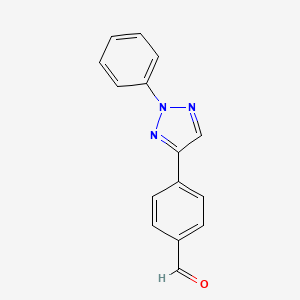
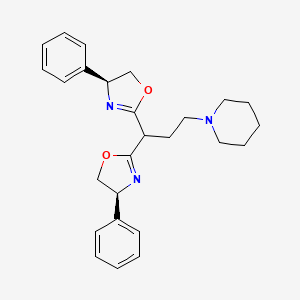
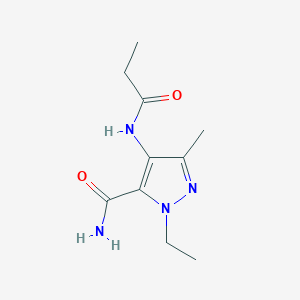
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
